2-Chloro-1-(1,2-thiazol-5-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(1,2-thiazol-5-yl)ethan-1-one is a chemical compound characterized by its thiazole ring structure, which is known for its diverse biological activities
Mechanism of Action
Target of Action
Compounds containing thiazole rings have been found to interact with a variety of biological targets, including dna and topoisomerase ii .
Mode of Action
It is known that thiazole-containing compounds can bind to dna and interact with topoisomerase ii, leading to dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole-containing compounds have been found to exhibit a broad range of biological activities, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(1,2-thiazol-5-yl)ethan-1-one typically involves the reaction of 1,2-thiazol-5-ylmethanol with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(1,2-thiazol-5-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
. Its thiazole ring structure is known to contribute to its biological activity, making it a valuable compound in the development of drugs and biologically active agents. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
2-Chloro-1-(1,2-thiazol-5-yl)ethan-1-one is similar to other thiazole derivatives, which are known for their diverse biological activities. Some similar compounds include:
2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzoate: Another thiazole derivative with potential biological activity.
2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione:
These compounds share the thiazole ring structure, which contributes to their biological activity, but they may differ in their specific substituents and functional groups, leading to variations in their properties and applications.
Properties
IUPAC Name |
2-chloro-1-(1,2-thiazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c6-3-4(8)5-1-2-7-9-5/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCOCFDXZGIIJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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